molecular formula C6H7N3 B13098279 2,3-Dihydroimidazo[1,2-a]pyrimidine

2,3-Dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B13098279
M. Wt: 121.14 g/mol
InChI Key: RBOXDVARGKZQAZ-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a partially saturated imidazole moiety. This scaffold is synthetically versatile, enabling substitutions at positions 1, 2, and 6, which modulate its pharmacological and physicochemical properties. Key derivatives include 6-carboxylic acid derivatives and their amides, which exhibit central nervous system (CNS) activity, such as sedation, hypothermia, and attenuation of amphetamine-induced hyperactivity in rodents . The synthesis often involves aminolysis or hydrolysis of ethyl esters derived from 2-imino-3-(2-hydroxyethyl)benzimidazolines or via multicomponent reactions (e.g., Figure 28 in ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin. The intermediate 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine is then treated with thionyl chloride, followed by cyclization in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyrimidine core.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine exhibit notable antibacterial activity. A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their in vitro antibacterial effects against various strains. The results indicated that certain compounds displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have been investigated in several studies. For instance, compounds derived from this scaffold were tested for their ability to modulate leukocyte functions in vitro and were found to reduce inflammatory responses induced by zymosan in animal models . This positions these compounds as potential candidates for treating inflammatory diseases.

Neuropharmacological Applications

Imidazo[1,2-a]pyrimidines have been identified as ligands for GABAA receptors, which are crucial in the central nervous system's inhibitory neurotransmission. These compounds can selectively bind to specific receptor subtypes, offering a pathway for the development of anxiolytic medications with fewer side effects compared to traditional benzodiazepines .

Synthesis from 2-Aminopyrimidine

A notable synthetic route for this compound involves the reaction of 2-aminopyrimidine with various reagents under controlled conditions. Two distinct synthetic pathways have been reported that yield high purity and yield of the target compound . These methods are essential for producing derivatives for biological testing.

Vilsmeier Formylation

The Vilsmeier reaction has been employed to introduce formyl groups into the this compound structure. This modification can enhance biological activity and facilitate further chemical transformations .

Cancer Treatment

Recent studies have highlighted the potential of this compound derivatives as phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway is often dysregulated in cancer and inflammatory diseases; thus, targeting this pathway could lead to effective therapies for various malignancies . Research indicates that these compounds can inhibit specific PI3K isoforms involved in tumor progression.

Cardiovascular Applications

Some derivatives of dihydroimidazo[1,2-a]pyrimidine have shown promise as calcium antagonists useful in treating circulatory disorders such as hypertension and angina pectoris. Their mechanism involves the modulation of calcium channels, which is crucial for vascular smooth muscle contraction .

Case Studies and Research Findings

Application AreaCompound DerivativeFindingsReference
AntimicrobialVarious imidazo[1,2-a]pyrimidinesSignificant antibacterial activity against multiple bacterial strains
Anti-inflammatoryImidazo[1,2-a]pyrimidinesReduced inflammatory response in animal models
NeuropharmacologyGABAA receptor ligandsSelective binding leading to potential anxiolytic effects
Cancer TreatmentPI3K inhibitorsInhibition of tumor growth through modulation of PI3K signaling pathways
CardiovascularCalcium antagonistsEffective in treating hypertension and related cardiovascular diseases

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of signaling pathways like the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes the structural features, synthesis, and applications of 2,3-dihydroimidazo[1,2-a]pyrimidine and its analogs:

Compound Name Core Structure Key Features Synthesis Approach Activity/Application References
This compound Pyrimidine + imidazole Substituents at positions 1, 2, and 6 Aminolysis of ethyl esters; multicomponent reactions CNS modulation (sedation, hypothermia) ; antimycotic potential
2,3-Dihydroimidazo[1,2-c]quinazoline Quinazoline + imidazole Morpholine, aryl amide, and C8 alkyl substituents Multi-step organic synthesis Dual PI3K/HDAC inhibition (anticancer) ; antihypertensive effects via AR antagonism
2,3-Dihydroimidazo[1,2-a]pyridine (DHIP) Pyridine + imidazole Chiral 2-phenyl derivatives Two-step synthesis from commercial materials Enantioselective acyl transfer catalysis (kinetic resolution of alcohols, s = 20–85)
2,3-Dihydroimidazo[1,2-a]benzimidazole Benzimidazole + imidazole Substitutions at C6 and C8 positions High-throughput screening Anti-parasitic (Leishmania donovani, Trypanosoma cruzi)

Key Research Findings

2.3-Dihydroimidazo[1,2-c]quinazoline

  • Anticancer Activity : Derivatives like copanlisib (a USFDA-approved PI3K inhibitor) bind to the ATP pocket of PI3K via hydrogen bonding (e.g., Val882) and π-stacking (Asp964). Morpholine groups enhance hydrophilicity, while C8 alkyl chains improve solubility .
  • Antihypertensive Effects: Thiopyrimidine-containing analogs reduce blood pressure in hypertensive rats (–33.9% in 1 h) by acting as selective adrenoreceptor antagonists .

2,3-Dihydroimidazo[1,2-a]pyridine (DHIP)

  • Catalytic Efficiency : Chiral DHIP derivatives enable kinetic resolution of secondary benzylic alcohols with high enantioselectivity. A proposed transition state model involves π-π interactions and hydrogen bonding with catalytic residues .

2,3-Dihydroimidazo[1,2-a]benzimidazole

  • Anti-Parasitic Activity: Compounds 4 and 24 exhibit potent activity against Leishmania donovani (IC₅₀ = 3.05–5.29 μM) and Trypanosoma cruzi (IC₅₀ = 1.10–2.10 μM) with low cytotoxicity .

Mechanistic Insights and Selectivity

  • Role of Substituents : In 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, the C5 pyrimidine group enhances PI3K inhibition by forming hydrogen bonds with Lys833, while its absence (e.g., compound 12e) reduces activity .
  • Chirality in Catalysis : DHIP’s 2-phenyl group dictates enantioselectivity by aligning substrates via steric and electronic effects, achieving >80% ee in asymmetric Steglich rearrangements .

Limitations and Challenges

  • This compound: Limited bioavailability due to rapid metabolism; structural optimization is needed for CNS-targeted drugs .
  • DHIP Catalysts: Substrate scope is narrower compared to other organocatalysts (e.g., benzotetramisole), requiring tailored designs for broader applicability .

Biological Activity

2,3-Dihydroimidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer and antiviral potential, as well as its mechanism of action.

Chemical Structure and Synthesis

The chemical structure of this compound consists of an imidazole ring fused to a pyrimidine ring. This unique arrangement contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. A notable study synthesized several derivatives that were evaluated for their ability to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes, both of which are critical in cancer progression.

  • Inhibitory Activity : The synthesized compounds showed varying degrees of inhibition against PI3K and HDAC. For instance, certain derivatives exhibited IC50 values as low as 1.35 nM against PI3Kα and 50 nM against HDAC1, indicating strong potential as dual inhibitors for cancer therapy .

Table 1: Inhibitory Activities of Selected Derivatives

CompoundTarget EnzymeIC50 (nM)
12bPI3Kα1.35
12cPI3Kα1.72
12eHDAC150
12fHDAC191

The dual inhibition mechanism is particularly beneficial in cancer treatment as it addresses both the signaling pathways (via PI3K) and epigenetic modifications (via HDAC) that contribute to tumor growth and survival.

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antiviral activity. Specific compounds have been tested against viruses such as hepatitis C virus (HCV), demonstrating significant inhibitory effects with low cytotoxicity.

  • Mechanism of Action : The antiviral effects are attributed to the ability of these compounds to interfere with viral replication processes. Structure-activity relationship studies indicate that modifications to the imidazo and pyrimidine rings can enhance selectivity and potency against viral targets .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Case Study 1 : A derivative was tested against a panel of human cancer cell lines (e.g., K562 for leukemia and HCT116 for colon cancer). Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Case Study 2 : In a study focusing on HCV, a specific derivative exhibited an EC50 value indicating effective viral load reduction in infected cell cultures while maintaining high selectivity indices.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2,4H,3,5H2

InChI Key

RBOXDVARGKZQAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=NC2=N1

Origin of Product

United States

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